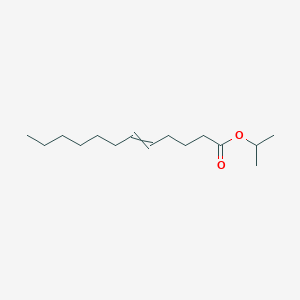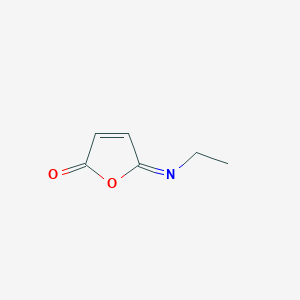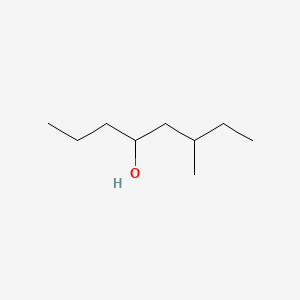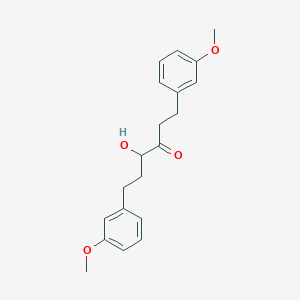
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two methoxyphenyl groups and a hydroxy group attached to a hexanone backbone. Its molecular formula is C18H22O4, and it has been studied for its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable ketone in the presence of a base, followed by reduction and hydrolysis steps to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated or methoxylated compounds, which can be further utilized in different applications .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and modulate signaling pathways related to inflammation and oxidative stress . The compound’s ability to scavenge free radicals and reduce oxidative damage is a key aspect of its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Curcumin: 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione
Gingerenone A: 1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one
Tetrahydrocurcumin: 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diyl diacetate
Uniqueness
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike curcumin and its analogues, this compound has a hexanone backbone, which may contribute to different reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
71505-81-2 |
|---|---|
Formule moléculaire |
C20H24O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C20H24O4/c1-23-17-7-3-5-15(13-17)9-11-19(21)20(22)12-10-16-6-4-8-18(14-16)24-2/h3-8,13-14,19,21H,9-12H2,1-2H3 |
Clé InChI |
JVVFSNSDYQQXJB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCC(C(=O)CCC2=CC(=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




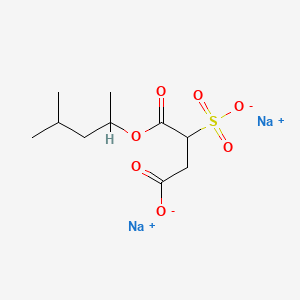
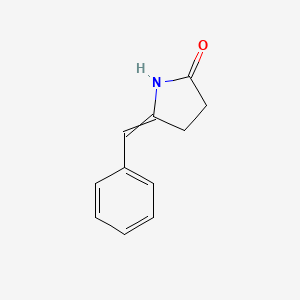
![8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14477322.png)
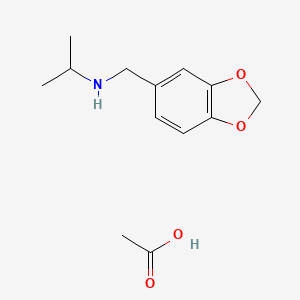
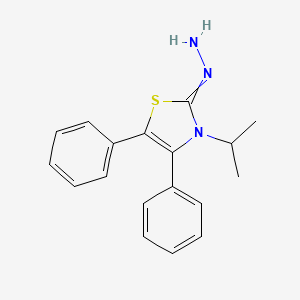

![7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14477350.png)
